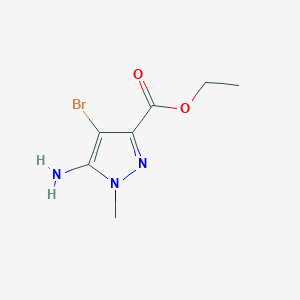

ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSBDZHCWARRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652858 | |

| Record name | Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174305-82-8 | |

| Record name | Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₇H₁₀BrN₃O₂). We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of spectral data, and the synergistic power of a multi-pronged spectroscopic strategy. Every protocol herein is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: The Hypothesis from Nomenclature

The IUPAC name, this compound, provides a structural hypothesis. Let's deconstruct it:

-

Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

1-methyl: A methyl group is attached to the nitrogen at position 1.

-

3-carboxylate: An ethyl ester group is at position 3.

-

4-bromo: A bromine atom is at position 4.

-

5-amino: An amino group is at position 5.

This leads to the proposed structure:

Our objective is to employ a suite of spectroscopic techniques to rigorously validate every aspect of this proposed structure, from the elemental composition and molecular weight to the precise arrangement of substituents on the pyrazole core.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the initial and most critical step for confirming the molecular formula. For halogenated compounds, it offers a distinctive isotopic signature that provides a powerful validation checkpoint.[2]

Expertise & Rationale

We employ High-Resolution Mass Spectrometry (HRMS) not merely to find the molecular weight, but to obtain an exact mass measurement. This allows for the confident determination of the elemental formula. The presence of a bromine atom is a key structural feature, and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) provides an immediate and unmistakable confirmation. The observation of two peaks of nearly equal intensity, separated by 2 Da (the M+ and M+2 peaks), is a hallmark of a monobrominated compound.[2]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode, as the pyrazole nitrogens and amino group are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the molecular ion peak cluster [M+H]⁺.

-

Verify the presence of the M+ and M+2 peaks with an intensity ratio of ~1:1.

-

Compare the measured exact mass of the monoisotopic peak with the theoretical exact mass calculated for C₇H₁₁BrN₃O₂⁺.

-

Anticipated Data Summary

| Parameter | Theoretical Value | Expected Observation | Justification |

| Molecular Formula | C₇H₁₀BrN₃O₂ | C₇H₁₀BrN₃O₂ | Confirmed by exact mass. |

| Molecular Weight | 248.08 g/mol | ~248.08 g/mol | - |

| [M+H]⁺ (⁷⁹Br) | 248.0038 | m/z ≈ 248.004 | The exact mass of the protonated molecule containing the ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | 249.9998 | m/z ≈ 250.000 | The exact mass of the protonated molecule containing the ⁸¹Br isotope. |

| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Two peaks of nearly equal intensity separated by 2 Da. | Confirms the presence of one bromine atom.[2] |

Infrared Spectroscopy: Fingerprinting Functional Groups

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It serves as a qualitative check to ensure the major structural components (amine, ester) are present.

Expertise & Rationale

The value of FTIR lies in its ability to provide a "functional group fingerprint." We are not just looking for a peak; we are looking for a pattern of peaks that corresponds to the hypothesized structure. For instance, the presence of both N-H stretches (from the amino group) and a strong C=O stretch (from the ester) immediately confirms the incorporation of these functionalities. The positions of these bands can also give subtle clues about the electronic environment; for example, conjugation can shift the C=O frequency to a lower wavenumber.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: Identify and assign characteristic absorption bands corresponding to the functional groups in the molecule.

Anticipated Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[3] |

| ~1710 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1620 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Medium | C-N Stretch | Aryl Amine |

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow of information from various NMR experiments to the final, validated structure.

Caption: Key 2- and 3-bond HMBC correlations for structure validation.

-

N-CH₃ Protons (δ ~3.75): A correlation from these protons to both C3 (δ ~140.0) and C5 (δ ~155.0) is the most critical piece of evidence. It confirms that the methyl group is on N1, which is situated between these two carbons.

-

-OCH₂- Protons (δ ~4.35): Correlations to the ester carbonyl (C=O, δ ~162.0) and to C3 of the pyrazole ring (δ ~140.0) confirm the attachment of the ethyl carboxylate group at the C3 position.

-

-NH₂ Protons (δ ~4.80): Correlations from the amine protons to C5 (δ ~155.0) and C4 (δ ~90.0) would confirm the location of the amino group at position 5.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a synergistic and self-validating analytical workflow. Mass spectrometry verifies the elemental formula and the presence of bromine. FTIR spectroscopy provides a rapid check for the required amine and ester functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an irrefutable blueprint of the molecular architecture, confirming the precise placement of each substituent on the pyrazole core and eliminating all potential isomeric possibilities. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a solid foundation for further research and development.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

-

Faria, J., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836. Retrieved from [Link]

-

Khine, M. M., et al. (2020). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 58, 84-93. Retrieved from [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(3), 289-295. Retrieved from [Link]

-

Singh, P., et al. (2021). Pyrazoline The structural elucidation of pyrazoles and derivatives has.... ResearchGate. Retrieved from [Link]

-

Khusnutdinov, R. I., & Dzhemilev, U. M. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(11), 1019-1036. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and potential applications of this specific compound, offering a critical resource for researchers engaged in the development of novel therapeutics.

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of amino, bromo, and methyl groups on the pyrazole ring, along with the ethyl carboxylate moiety, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles. This document aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and drug development. While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, the following table summarizes the available information. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 248.08 g/mol | [1] |

| CAS Number | 1174305-82-8 | [1] |

| Boiling Point | Not available | [1] |

| Purity | 95% | [1] |

| Storage Conditions | Keep in a dark place, Sealed in dry, 2-8°C | [1] |

Note: The lack of a reported boiling point may suggest that the compound decomposes upon heating.

Synthesis and Characterization

General Synthetic Approach

The synthesis of 5-aminopyrazole derivatives often involves the condensation of a hydrazine with a β-keto nitrile or a similar precursor, followed by functional group manipulations such as bromination and esterification. A potential synthetic pathway for the target compound is depicted in the following workflow.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established pyrazole syntheses. This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2-cyano-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the pyrazole ring.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization or column chromatography.

Step 2: Bromination of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

-

Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a controlled temperature. The amino group at the 5-position is an activating group, directing the electrophilic substitution to the 4-position.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography to yield the final product, this compound.

Characterization

Due to the absence of published spectral data for the target compound, the following are expected characteristic signals based on its structure and data from similar compounds. These should be confirmed by experimental analysis.

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and a broad singlet for the amino group protons. The absence of a proton at the 4-position of the pyrazole ring would be indicative of successful bromination.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the N-methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.08 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Reactivity and Potential Applications

The chemical structure of this compound provides several reactive sites, making it a valuable intermediate for the synthesis of a diverse range of derivatives.

Sources

An In-depth Technical Guide to the Chemical Characteristics of Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The specific substitution pattern of this compound, featuring an amino group, a bromine atom, a methyl group, and an ethyl carboxylate, offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.

This technical guide provides a comprehensive overview of the chemical characteristics of this compound, including its structural features, a proposed synthetic pathway based on established methodologies for related compounds, predicted spectral data, and an analysis of its chemical reactivity. While direct experimental data for this specific compound is not widely available in peer-reviewed literature, this guide leverages data from closely related analogues to provide a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior of any compound is a thorough analysis of its structure and fundamental properties.

Molecular Structure

The structure of this compound, as depicted below, reveals a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at four positions, leading to a high degree of functionalization.

Caption: Molecular Structure of the target compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1174305-82-8 | [Lab-Chemicals.Com][1] |

| Molecular Formula | C₇H₁₀BrN₃O₂ | [Lab-Chemicals.Com][1] |

| Molecular Weight | 264.08 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |

Proposed Synthesis

Overall Synthetic Scheme

Caption: Proposed synthetic workflow.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Bromination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. The electron-donating amino group at the C5 position activates the ring towards electrophilic substitution, making the C4 position susceptible to bromination. N-Bromosuccinimide (NBS) is a suitable and commonly used brominating agent for such transformations, often employed in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Predicted Spectroscopic Characteristics

The unequivocal identification of a synthesized compound relies on a suite of spectroscopic techniques. Based on the known spectral data of closely related pyrazole derivatives, the following characteristics are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the ethyl ester, the N-methyl group, and the amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ | Typical chemical shift for a methylene group of an ethyl ester. |

| ~3.60 | Singlet | 3H | N-CH₃ | Expected singlet for the N-methyl protons. |

| ~5.50 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be a broad singlet, exchangeable with D₂O. |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ | Characteristic triplet for the methyl group of an ethyl ester. |

Predicted ¹³C NMR Spectral Data

The carbon NMR will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150 | C5-NH₂ | The carbon bearing the amino group is expected to be downfield. |

| ~140 | C3-COOEt | The carbon attached to the carboxylate group. |

| ~90 | C4-Br | The carbon bonded to the bromine atom is expected to be significantly shielded. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~35 | N-CH₃ | N-methyl carbon. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectral Data

The IR spectrum will highlight the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending (amino group) |

| ~1580 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~600 | Medium | C-Br stretching |

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information on the isotopic pattern due to the presence of bromine.

| m/z | Interpretation |

| 263/265 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound. |

| 218/220 | Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion. |

| 190/192 | Loss of the entire ester group (-COOCH₂CH₃) from the molecular ion. |

Chemical Reactivity and Potential Applications

The multifunctionality of this compound makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds.

Reactivity of the Functional Groups

-

Amino Group: The 5-amino group is a key nucleophilic center and can undergo a range of reactions, including acylation, alkylation, and diazotization. It can also participate in condensation reactions with carbonyl compounds to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.

-

Bromo Group: The bromine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although the electron-rich nature of the pyrazole ring can make this challenging. More commonly, it can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Ester Group: The ethyl carboxylate at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. It can also be reduced to a primary alcohol.

Logical Relationships in Reactivity

Caption: Interplay of functional groups.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in compounds with a wide range of biological activities. Its potential as a scaffold for the development of novel therapeutic agents is significant. Derivatives of aminopyrazoles have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability to functionalize this molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly functionalized heterocyclic compound with considerable potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented, a robust understanding of its chemical characteristics can be derived from the well-established chemistry of related pyrazole derivatives. The proposed synthetic route and predicted spectral data in this guide provide a solid foundation for researchers and scientists working with this and similar compounds. The versatile reactivity of its functional groups opens up numerous possibilities for the creation of novel molecules with potential therapeutic applications. As with any proposed methodology, careful experimental validation is essential.

References

Sources

pyrazole core biological activity and significance

An In-depth Technical Guide to the Biological Activity and Significance of the Pyrazole Core

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[3][4] This designation stems from its recurring presence in a multitude of biologically active compounds and clinically successful drugs across a wide spectrum of therapeutic areas.[5][6] Marketed pharmaceuticals such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer drug Ruxolitinib feature the pyrazole core, underscoring its profound impact on drug discovery.[4][7] This guide provides a detailed exploration of the key biological activities of pyrazole-containing compounds, delves into their mechanisms of action, examines structure-activity relationships, and presents relevant experimental methodologies for their evaluation.

Introduction: The Pyrazole Core as a Privileged Scaffold

The pyrazole nucleus is a versatile building block in drug design due to its favorable physicochemical properties.[3] Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating precise and strong binding to enzyme active sites and receptors.[3] This chemical versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6][8] The stability of the pyrazole ring to metabolic degradation further enhances its attractiveness as a core structural motif in drug development.[5]

Key Therapeutic Applications and Mechanisms of Action

The broad utility of the pyrazole scaffold is evident in its application across numerous disease areas. This section details the most significant therapeutic classes, their underlying mechanisms, and key drug examples.

Anti-inflammatory Activity: Selective COX-2 Inhibition

One of the most well-known applications of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.[8]

Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[10] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Pyrazole-containing drugs like Celecoxib achieve their therapeutic effect by selectively inhibiting COX-2.[11][12] The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, fits into a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1, conferring its selectivity.[9][12] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the risk of gastric ulcers associated with COX-1 inhibition.[10]

Featured Drug: Celecoxib

-

Target: Cyclooxygenase-2 (COX-2)[11]

-

Indication: Osteoarthritis, Rheumatoid Arthritis, Acute Pain[12]

-

Significance: A first-in-class selective COX-2 inhibitor that provided a safer alternative to traditional NSAIDs for patients at risk of gastrointestinal complications.[10]

}

Mechanism of Selective COX-2 Inhibition by Celecoxib.

Anticancer Activity: Protein Kinase Inhibition

The pyrazole scaffold is a critical component in the structure of numerous protein kinase inhibitors (PKIs) used in oncology.[13] Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[14]

Mechanism of Action: The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing hematopoiesis and immune response.[15] Abnormal activation of this pathway is linked to myeloproliferative neoplasms and other cancers.[15][16] Pyrazole-based drugs like Ruxolitinib act as potent inhibitors of JAK1 and JAK2.[13] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STAT proteins. This blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[15]

Featured Drug: Ruxolitinib

-

Target: Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[13]

-

Indication: Myelofibrosis, Polycythemia Vera[13]

-

Significance: The first FDA-approved JAK inhibitor, demonstrating the therapeutic potential of targeting this pathway in hematologic malignancies.[13]

}

The JAK/STAT Signaling Pathway and Inhibition by Ruxolitinib.

Mechanism of Action: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a fundamental aspect of cancer.[14] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK8.[14][17][18][19] These inhibitors compete with ATP for the binding site on the CDK, preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[20] Inhibition of CDK4/6, for example, blocks the G1-S phase transition, leading to cell cycle arrest and preventing tumor cell proliferation.[18]

Table 1: Pyrazole-Based Kinase Inhibitors and Their Targets

| Drug/Compound | Target(s) | Therapeutic Area | IC50 Values | Reference |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | ~3 nM | [13] |

| Compound 3f | JAK1, JAK2, JAK3 | Anticancer (Preclinical) | 3.4 nM, 2.2 nM, 3.5 nM | [15][16] |

| Compound 9 | CDK2/cyclin A2 | Anticancer (Preclinical) | 0.96 µM | [17] |

| Golidocitinib | JAK1 | Anticancer (Preclinical) | Highly Potent | [13] |

Central Nervous System (CNS) Activity: CB1 Receptor Antagonism

The pyrazole scaffold was instrumental in developing the first selective cannabinoid receptor 1 (CB1) antagonists.

Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy metabolism, and mood.[21][22] Overactivation of this system can contribute to obesity and metabolic disorders. Rimonabant, a diaryl-pyrazole derivative, acts as a selective CB1 receptor antagonist or inverse agonist.[22][23] By blocking the CB1 receptor in the brain and peripheral tissues (like adipose tissue and the liver), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters.[21][23] Its mechanism involves preventing the binding of endogenous cannabinoids (like anandamide), thereby attenuating the signaling pathways that promote food intake.[23]

Featured Drug: Rimonabant

-

Target: Cannabinoid Receptor 1 (CB1)[21]

-

Indication: Anti-obesity (Withdrawn due to psychiatric side effects)

-

Significance: A landmark compound that validated the endocannabinoid system as a therapeutic target for metabolic diseases, despite its eventual withdrawal. The structure-activity relationship studies for this class are extensive and guide current research.[24][25]

Erectile Dysfunction: PDE5 Inhibition

The pyrazole core is famously featured in Sildenafil, a revolutionary treatment for erectile dysfunction.

Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by nitric oxide (NO), which stimulates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[26][27] cGMP is the key second messenger that leads to vasodilation and increased blood flow. The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5).[26][28] Sildenafil is a potent and selective inhibitor of PDE5.[29] Its molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor at the enzyme's active site.[26] By blocking the degradation of cGMP, Sildenafil enhances and prolongs the smooth muscle-relaxing effects of NO, facilitating an erection in the presence of sexual stimulation.[26][27]

Featured Drug: Sildenafil

-

Target: cGMP-specific Phosphodiesterase Type 5 (PDE5)[28][29]

-

Indication: Erectile Dysfunction, Pulmonary Arterial Hypertension[26]

-

Significance: The first effective oral treatment for erectile dysfunction, which profoundly changed the management of the condition and highlighted the therapeutic potential of PDE inhibition.[28]

}

Mechanism of PDE5 Inhibition by Sildenafil.

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

-

CB1 Receptor Antagonists: For the Rimonabant class, SAR studies revealed that potent antagonistic activity requires specific substitutions at positions 1, 3, and 5 of the pyrazole ring.[24] Optimal activity was found with a 2,4-dichlorophenyl group at the 1-position, a carboxamido group (like a piperidinyl carboxamide) at the 3-position, and a para-substituted phenyl ring (e.g., p-iodophenyl) at the 5-position.[24][25] These substitutions precisely orient the molecule within the receptor's binding pocket.

-

Kinase Inhibitors: In pyrazole-based kinase inhibitors, the core often serves as a scaffold to position key pharmacophoric elements that interact with the hinge region of the kinase ATP-binding site. For JAK inhibitors, the pyrazole ring is frequently linked to another heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine in Ruxolitinib, which forms critical hydrogen bonds.[13]

-

COX-2 Inhibitors: The selectivity of diarylpyrazoles like Celecoxib for COX-2 is highly dependent on the nature of the substituent at the para-position of one of the phenyl rings. A sulfonamide (-SO2NH2) or a similar polar group is crucial for binding to the hydrophilic side pocket unique to the COX-2 enzyme.[12]

Experimental Protocols: Evaluating Biological Activity

The discovery and development of novel pyrazole derivatives rely on robust and reproducible biological assays. Below is a representative protocol for assessing the in vitro inhibitory activity of a compound against a target enzyme.

Protocol: In Vitro COX-2 Inhibitory Assay (Fluorescent)

Principle: This assay measures the peroxidase activity of purified COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In the presence of a fluorescent probe (e.g., ADHP), the heme cofactor of the peroxidase component of COX-2 catalyzes the oxidation of the probe, resulting in a quantifiable fluorescent signal. An inhibitor will reduce the rate of this reaction.

Materials:

-

Purified, recombinant human COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) or similar fluorescent probe

-

Heme cofactor

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of COX-2 enzyme in cold assay buffer containing heme.

-

Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the well should be ≤1%.

-

Prepare a working solution of arachidonic acid and the fluorescent probe in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of the diluted test compounds, positive control, or vehicle (buffer with DMSO for no-inhibition control).

-

Add 25 µL of the COX-2 enzyme solution to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the arachidonic acid/probe solution to all wells.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically every 60 seconds for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Causality and Self-Validation: This protocol is designed for trustworthiness. The inclusion of a vehicle control (100% activity) and a potent, known inhibitor like Celecoxib (0% activity at high concentrations) provides the dynamic range for the assay. A dose-response curve validates the inhibitory effect; a random, non-dose-dependent result would indicate an artifact or compound interference. Running a "blank" control without the enzyme ensures that the observed signal is enzyme-dependent.

Conclusion and Future Perspectives

The pyrazole core is unequivocally one of the most significant heterocyclic scaffolds in medicinal chemistry, with a proven track record of producing successful drugs for a multitude of diseases.[1][2][4] Its synthetic accessibility and versatile chemical nature continue to make it a focus of drug discovery programs.[6][30] Future research will likely focus on several key areas:

-

Novel Targets: Exploring the utility of the pyrazole scaffold against new and challenging biological targets, particularly within the "dark kinome" and other understudied protein families.[20]

-

Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety, especially in the kinase inhibitor space.[31]

-

Hybrid Molecules and PROTACs: Incorporating the pyrazole motif into novel drug modalities, such as dual-target inhibitors or Proteolysis Targeting Chimeras (PROTACs), to address drug resistance and achieve novel therapeutic effects.

-

Green Synthesis: Developing more efficient and environmentally friendly synthetic methods for producing pyrazole derivatives.[32]

The continued exploration of the chemical space around the pyrazole nucleus, guided by advanced computational methods and robust biological screening, promises to deliver the next generation of innovative therapeutics.[6]

References

- Mode of action of sildenafil. PubMed.

- Shriwise, A. & Goyal, A. Celecoxib. In: StatPearls. StatPearls Publishing; 2023.

- Mandal, A. Celebrex (Celecoxib) Pharmacology. News-Medical.Net.

- Lan, R. et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry. 1999;42(4):769-776.

- Sildenafil. Wikipedia.

- Celecoxib. Wikipedia.

- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. Synapse.

- El-gohary, N. S., Shaaban, M. I. & El-sayed, M. A. A. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2024;14(46):33481-33502.

- Liu, G. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters. 2016;7(8):782-786.

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed.

- Celecoxib Pathway, Pharmacodynamics. ClinPGx.

- What is the mechanism of action of Rimonabant?. Synapse.

- La Manna, S. et al. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. 2023;28(3):1415.

- Cinar, R., Iyer, M. R. & Kunos, G. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. F1000Research. 2020;9.

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online.

- What is the mechanism of Celecoxib?. Synapse.

- Sildenafil: mechanism of action, clinical applications and safety. ChemicalBook.

- Van Gaal, L. F., Rissanen, A. M., Scheen, A. J., Ziegler, O. & Rössner, S. Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Diabetes care. 2008;31 Suppl 2:S221-30.

- Liu, G. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016;7(8):782-786.

- Hasa, D. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences. 2023;24(13).

- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate.

- Ioannidis, S. et al. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & medicinal chemistry letters. 2009;19(23):6524-6528.

- Gangarosa, L. M. & G. T. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of clinical pharmacy and therapeutics. 2007;32(3):209-231.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Research Square.

- Lan, R. et al. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 1999;42(4):769-776.

- Chahboun, N. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland). 2018;23(1).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Organic & Medicinal Chemistry International Journal.

- Chahboun, N. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134.

- Kumar, A. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland). 2022;27(19).

- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare.

- Li, Y. et al. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of medicinal chemistry. 2023.

- Kapri, A., Gupta, N. & Nain, S. THERAPEUTIC POTENTIAL OF PYRAZOLE CONTAINING COMPOUNDS: AN UPDATED REVIEW. ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Berger, B. T. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences. 2022;23(19).

- Anwar, R. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate.

- The mechanism of action of sildenafil and its subsequent potential indications (X-inhibition; increased; created with BioRender version, Bio Rad 2023). ResearchGate.

- Kumar, V., Kaur, K., Gupta, G. K. & Gupta, A. K. Current status of pyrazole and its biological activities. Journal of global infectious diseases. 2013;5(4):156-163.

- Khakpai, F. et al. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. 2018;139:193-206.

- Abuelizz, H. A. & Marzouk, M. Recent advances in the therapeutic applications of pyrazolines. Expert opinion on therapeutic patents. 2012;22(4):355-385.

- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research.

- Zhang, Y. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal transduction and targeted therapy. 2022;7(1):236.

-

Al-Mulla, A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6499. Available from: [Link].

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fmhr.net [fmhr.net]

- 7. researchgate.net [researchgate.net]

- 8. ilkogretim-online.org [ilkogretim-online.org]

- 9. news-medical.net [news-medical.net]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Sildenafil - Wikipedia [en.wikipedia.org]

- 27. droracle.ai [droracle.ai]

- 28. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 30. mdpi.com [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

IUPAC name and synonyms for ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide: Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities. This document elucidates the fundamental chemical properties, provides a detailed synthetic methodology, explores the reactivity and derivatization potential, and discusses its applications as a versatile scaffold in modern drug discovery. The content is structured to deliver not only procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.

Core Compound Identification and Properties

The precise identification and characterization of a chemical entity are paramount for reproducible research and development. This section details the nomenclature and key physicochemical properties of the title compound.

IUPAC Name and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature, complemented by its unique identifiers for database cross-referencing.

-

IUPAC Name: this compound

-

CAS Number: 1174305-82-8[1]

-

Molecular Formula: C₇H₁₀BrN₃O₂[1]

-

Molecular Weight: 248.08 g/mol [1]

-

MDL Number: MFCD11107473[1]

Physicochemical Data Summary

The following table summarizes the essential physical and chemical data for this compound.

| Property | Value | Source |

| Purity | ≥ 95% | [1] |

| Appearance | Solid (Form may vary) | [2] |

| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [1] |

Molecular Structure

The structural arrangement of the molecule is fundamental to its reactivity and biological interactions.

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field, yet the specific regiochemistry required for this molecule necessitates a carefully planned route. The presented pathway is based on established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Strategy

The core pyrazole ring is typically formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this target, the key strategic considerations are:

-

Pyrazole Formation: The use of methylhydrazine will establish the N-methyl group. The choice of the dicarbonyl equivalent will dictate the placement of the carboxylate group.

-

Regiocontrol: The reaction of methylhydrazine with an unsymmetrical dicarbonyl compound can lead to two regioisomers. The reaction conditions and the nature of the substituents are chosen to favor the desired isomer.

-

Functional Group Introduction: The amino and bromo groups can be introduced either before or after ring formation. A common and effective strategy involves building a pyrazolone precursor, followed by halogenation and amination steps.

A plausible synthetic route, adapted from related syntheses, involves the condensation of methylhydrazine with a β-keto ester, followed by functional group manipulations.[3]

Synthetic Workflow Diagram

The following diagram outlines a logical and efficient pathway for the synthesis of the target compound.

Caption: Proposed synthetic pathway.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis of a key intermediate, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester , based on a patented method for a structurally related compound.[3] The subsequent amination would require a separate, carefully optimized step.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl butynedioate and a suitable solvent (e.g., ethanol).

-

Reaction: Cool the solution in an ice bath. Add methylhydrazine dropwise while maintaining the temperature below 10°C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of starting materials.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Setup: In a flask protected from atmospheric moisture, dissolve the product from Step 1 in a high-boiling solvent like acetonitrile.

-

Reaction: Add phosphorus oxybromide (tribromooxyphosphorus) portion-wise. Causality Note: POBr₃ is a potent reagent for converting the hydroxyl group of the pyrazolone tautomer into a bromide, which is a good leaving group, facilitating the formation of the bromo-pyrazole.

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup & Validation: After completion, cool the reaction liquid and carefully pour it into a pre-cooled saturated sodium bicarbonate solution to neutralize the excess acid. The product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography to yield the desired bromo-pyrazole intermediate.[3] Characterization via ¹H NMR, ¹³C NMR, and MS is required to confirm the structure and purity.

Chemical Reactivity and Drug Discovery Potential

The title compound is not merely an endpoint but a versatile platform for generating diverse molecular architectures. Its value in drug development stems from the distinct reactivity of its functional groups, which serve as handles for lead optimization.

Reactivity of Key Functional Groups

-

C4-Bromo Group: This is arguably the most valuable position for derivatization. It is susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, or amino moieties, enabling systematic exploration of the chemical space around the pyrazole core.

-

C5-Amino Group: The amino group is a potent hydrogen bond donor, crucial for anchoring the molecule within a biological target's binding site.[4] It can be acylated, sulfonated, or used as a nucleophile in condensation reactions to append new side chains, thereby modulating solubility, cell permeability, and target affinity.[5]

-

C3-Ethyl Ester: The ester group serves as a classic bioisostere for a carboxylic acid. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other acid derivatives.[5] This position is key for influencing pharmacokinetic properties.

Lead Optimization Workflow

The strategic modification of these functional groups is central to any medicinal chemistry program. The following diagram illustrates a logical workflow for library generation from this pyrazole scaffold.

Caption: Lead optimization strategies.

Applications in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in pharmacology, present in numerous approved drugs.[6] Derivatives of this core are investigated for a multitude of therapeutic applications.

-

Enzyme Inhibition: The rigid pyrazole ring provides an excellent framework to position functional groups for optimal interaction with enzyme active sites. The amino and bromo groups can participate in crucial hydrogen and halogen bonding, respectively, which can enhance binding affinity and selectivity.[4]

-

Anti-inflammatory and Anticancer Activity: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and anticancer properties.[4][6] The mechanism often involves the inhibition of key signaling proteins like cyclooxygenases (COX) or protein kinases. While specific data for the title compound is limited in the public domain, its structural motifs are common in compounds with such activities.[7][8]

-

Building Block for Complex Molecules: Given its versatile handles for chemical modification, this compound is an ideal starting material or intermediate for the synthesis of more complex pharmaceutical agents.[4]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: The compound should be stored at 2-8°C, sealed in a dry environment, and protected from light to prevent degradation.[1]

Conclusion

This compound is a high-value molecular scaffold with significant potential for drug discovery and development. Its well-defined structure, coupled with three distinct and synthetically accessible points for modification, makes it an ideal platform for generating compound libraries for structure-activity relationship (SAR) studies. The inherent pharmacological relevance of the pyrazole core further enhances its appeal to medicinal chemists targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively synthesize, manipulate, and deploy this versatile building block in their research endeavors.

References

-

PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Chemspace. Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Ethyl 3-Amino-5-Bromo-1H-Pyrazole-4-Carboxylate [cymitquimica.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. Buy Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate [smolecule.com]

- 5. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

The Enduring Versatility of the 5-Aminopyrazole Moiety: A Technical Guide to Its Fundamental Reactivity

For Immediate Release

[CITY, STATE] – The 5-aminopyrazole scaffold, a cornerstone in medicinal chemistry and materials science, continues to be a focal point of intensive research due to its remarkable synthetic versatility and the diverse biological activities of its derivatives. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the fundamental reactivity of the 5-aminopyrazole moiety, offering insights into its synthesis, functionalization, and pivotal role as a building block for complex heterocyclic systems.

The 5-aminopyrazole system is a polyfunctional heterocycle characterized by three primary nucleophilic centers: the endocyclic nitrogen at the 1-position (N1), the exocyclic amino group at the 5-position (5-NH2), and the carbon atom at the 4-position (C4). The interplay of these sites, influenced by substituent effects and reaction conditions, dictates the regioselectivity of its transformations and underpins its broad utility in organic synthesis.[1][2][3]

Tautomerism: A Key Determinant of Reactivity

A critical aspect governing the reactivity of 5-aminopyrazoles is the phenomenon of annular tautomerism, primarily the equilibrium between the 3-amino and 5-amino forms.[4][5][6] Theoretical and experimental studies, including NMR spectroscopy and X-ray crystallography, have shown that the position of this equilibrium is sensitive to the nature of substituents on the pyrazole ring.[4][5] Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups at the C4 position can shift the equilibrium towards the 5-amino form.[4] This tautomeric preference has significant implications for the regiochemical outcome of subsequent reactions.

Spectroscopic data, particularly 13C NMR, can be instrumental in distinguishing between the tautomers. For instance, in solution, a tautomeric equilibrium often results in broadened signals for the C3 and C5 carbons due to prototropic exchange.[6] In contrast, in the solid state, a single tautomer is typically observed.[4] Infrared spectroscopy also provides a valuable tool for identifying the predominant tautomer in different environments, such as in argon matrices.[7]

The Nucleophilic Character: A Gateway to Diverse Functionality

The rich nucleophilicity of the 5-aminopyrazole core is the cornerstone of its synthetic utility. The exocyclic amino group (5-NH2) is generally the most nucleophilic site, readily participating in a variety of reactions.

Acylation and Alkylation

The 5-amino group can be selectively acylated and alkylated to introduce a wide range of functional groups.[8] These reactions are fundamental for modifying the electronic and steric properties of the molecule, which is crucial in drug design and development.

Table 1: Representative Conditions for Acylation of 5-Aminopyrazoles [9]

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl Chloride | Pyridine | Dichloromethane | 20 | >90 |

| Acetic Anhydride | None | Acetic Acid | Reflux | High |

| 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | None | Dichloromethane | 20 | 85-95 |

Electrophilic Aromatic Substitution: Targeting the C4 Position

The C4 position of the 5-aminopyrazole ring is activated towards electrophilic attack due to the electron-donating nature of the amino group. This allows for the regioselective introduction of various substituents.

Halogenation at the C4 position is a common transformation, often achieved using N-halosuccinimides (NXS). This reaction provides valuable intermediates for further functionalization through cross-coupling reactions.[10]

Experimental Protocol: Halogenation of 3-Aryl-1H-pyrazol-5-amines with N-Iodosuccinimide (NIS) [10]

-

To a stirred solution of the N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) in DMSO (2 mL), add NIS (0.24 mmol).

-

Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.

-

Upon completion (monitored by TLC), quench the reaction with a 5% sodium thiosulfate solution (5 mL).

-

Extract the product with dichloromethane (3 x 5 mL).

-

Wash the combined organic layers with a saturated NaCl solution (3 x 5 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude residue by flash chromatography (DCM/EtOH) to afford the desired 4-iodo-5-aminopyrazole derivative.

The proposed mechanism for this reaction involves the coordination of the oxygen atom of DMSO with the halogen atom of NXS, forming a polarized intermediate that facilitates the electrophilic attack on the electron-rich C4 position of the pyrazole ring.[10]

Caption: Proposed mechanism for the DMSO-catalyzed halogenation of 5-aminopyrazoles.

Diazotization and Azo Coupling

The exocyclic amino group can be readily diazotized with nitrous acid to form a pyrazolediazonium salt. These versatile intermediates can then undergo a variety of coupling reactions, most notably with electron-rich aromatic compounds, to form azo dyes.[11][12][13] This reactivity is fundamental to the application of 5-aminopyrazoles in the dye industry.

Experimental Protocol: Diazotization and Azo Coupling [11][12]

Diazotization:

-

Dissolve or suspend the 5-aminopyrazole derivative in a cold aqueous mineral acid (e.g., HCl) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Azo Coupling:

-

Prepare a solution of the coupling component (e.g., an activated aromatic compound like 2-naphthol) in an appropriate solvent, often with a base to enhance its nucleophilicity.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.

-

The azo dye product will precipitate and can be collected by filtration.

Cycloaddition and Condensation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of the 5-aminopyrazole moiety is most evident in its role as a versatile building block for the construction of fused heterocyclic systems. Its ability to act as a 1,3-binucleophile allows for facile reactions with 1,3-dielectrophiles to generate a wide array of bicyclic and polycyclic compounds of significant medicinal interest.[1][14]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. A common and effective strategy involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[14]

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: One-Step Synthesis of Pyrazolo[3,4-b]pyridines [15][16]

-

In a microwave-safe vial, combine the N-substituted 5-aminopyrazole (1.0 mmol), 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (1.0 mmol), and THF (3 mL).

-

Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired fully substituted pyrazolo[3,4-b]pyridine.

The mechanism of this transformation typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor. Subsequent Michael addition of the C4 of the 5-aminopyrazole to this intermediate, followed by intramolecular cyclization and aromatization, leads to the final product.[14] The regioselectivity of the cyclization is often dictated by the relative reactivity of the nucleophilic centers in the aminopyrazole and the electrophilic sites in the reaction partner.[2]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Another medicinally important fused heterocyclic system readily accessible from 5-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine core. The most common synthetic approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[17][18]

The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic N1 atom and the second carbonyl group, with subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.[17][19] The regioselectivity of this reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[20][21]

Table 2: Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | Acetylacetone | Glacial Acetic Acid | Reflux | Good | [19] |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Acetic Acid | Reflux | Good | [17] |

| 5-Aminopyrazoles | β-Enaminones | Microwave (solvent-free) | 180 °C, 2 min | 88-97 | [18] |

| 5-Amino-1H-pyrazoles | 2-(Arylidene)malononitriles | Ethanol/Triethylamine | Reflux | Good | [19] |

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and Acetylacetone [19]

-

A solution of the 5-amino-N-aryl-1H-pyrazole-4-carboxamide (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with ethanol, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol or DMF) affords the pure pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

The 5-aminopyrazole moiety stands as a testament to the enduring power of heterocyclic chemistry in driving innovation in drug discovery and materials science. Its unique electronic properties and the presence of multiple, tunable reactive sites provide a versatile platform for the synthesis of a vast array of functionalized molecules and complex fused heterocyclic systems. A thorough understanding of its fundamental reactivity, including tautomeric equilibria and the factors governing regioselectivity, is paramount for harnessing its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore and exploit the rich chemistry of this remarkable heterocyclic scaffold.

References

- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-55.

- Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12345–12353.

- Crespo, A., El-Sayed, N., & Al-Rashida, M. (2021).

- El-Maksoud, M. S. A. (2018). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Journal of the Chinese Chemical Society, 65(8), 923-932.

- Guedes, G. P., da Silva, J. B. P., & Leite, L. F. C. C. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Brazilian Chemical Society, 33, 1-25.

- Portilla, J., Quiroga, J., & Abonía, R. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12345-12353.

- Wang, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- García, J. A., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules, 25(1), 123.

- Hassan, A. S., et al. (2015).

- El-Metwaly, N., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 54(1), 389-399.

- Elgemeie, G. H., et al. (2012). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines 12a-c, 13a-c and 15a-c in acetic acid. Arkivoc, 2012(5), 164-177.

- Abdel-Aziz, H. A., et al. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Journal of Chemical Research, 43(1-2), 1-8.

- El-Gohary, N. S. (2016). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. Journal of Saudi Chemical Society, 20, S316-S323.

- Reddy, T. J., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.

- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)

- Quiroga, J., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24.

- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-55.

- Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 44(7), 679-688.

- Guedes, G. P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7586.

- Moustafa, A. H., et al. (2020).

- Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28.

- BenchChem. (2025).